N-cyclohexyl-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-BENZOYL-N-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-BENZOYL-N-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromene structure, followed by the introduction of the benzoyl, cyclohexyl, and ethyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-BENZOYL-N-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, 1-BENZOYL-N-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-benzoyl-N-cyclohexyl-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H27NO4/c1-2-25(22(28)17-11-5-3-6-12-17)21-19-15-9-10-16-20(19)31-24(30)26(21,25)23(29)27-18-13-7-4-8-14-18/h3,5-6,9-12,15-16,18,21H,2,4,7-8,13-14H2,1H3,(H,27,29) |
InChI Key |
WBOUPZUKBFOFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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